

Application Notes: Synthesis of 2-(2,3-Dichlorophenyl)acetonitrile

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Compound of Interest

Compound Name: **2-(2,3-dichlorophenyl)acetonitrile**

Cat. No.: **B186466**

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Introduction

2-(2,3-Dichlorophenyl)acetonitrile, also known as 2,3-dichlorobenzyl cyanide, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis is most commonly achieved via a nucleophilic substitution reaction. The protocol described herein details the conversion of 2,3-dichlorobenzyl halide to **2-(2,3-dichlorophenyl)acetonitrile** using an alkali metal cyanide. This method is analogous to established procedures for related isomers, such as 2,4-dichlorophenylacetonitrile, and offers a straightforward and efficient route to the desired product.

Reaction Principle

The synthesis is based on the S_N2 (bimolecular nucleophilic substitution) mechanism. The cyanide anion (CN⁻), a potent nucleophile, displaces a halide ion (e.g., chloride or bromide) from the benzylic carbon of the 2,3-dichlorobenzyl halide substrate. The reaction is typically conducted in a polar solvent system, which helps to dissolve the cyanide salt and facilitate the reaction. The use of a phase-transfer catalyst or an iodide salt catalyst can accelerate the reaction rate.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of isomeric dichlorophenylacetonitriles.^[1] Researchers should perform their own optimization as needed.

1. Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity (Example Scale)	Moles (mol)
2,3-Dichlorobenzyl Bromide	C ₇ H ₅ BrCl ₂	239.93	24.0 g	0.10
Sodium Cyanide (NaCN)	NaCN	49.01	4.9 g	0.10
Ethanol (95%)	C ₂ H ₅ OH	46.07	100 mL	-
Deionized Water	H ₂ O	18.02	20 mL	-
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	~100 mL	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	~10 g	-

2. Equipment

- 250 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders)
- Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

3. Reaction Procedure

- Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
- Reagent Addition: To the flask, add 2,3-dichlorobenzyl bromide (24.0 g, 0.1 mol). Add ethanol (100 mL) and deionized water (20 mL) to dissolve the starting material.
- Cyanide Addition: With vigorous stirring, carefully and portion-wise add sodium cyanide (4.9 g, 0.1 mol) to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.
- Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) using a heating mantle. Allow the reaction to proceed with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up - Quenching and Extraction: After the reaction is complete, cool the flask to room temperature. A precipitate of sodium bromide will have formed.
- Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether.
- Shake the funnel vigorously, venting frequently. Allow the layers to separate.
- Collect the organic (upper) layer. Extract the aqueous layer again with diethyl ether (2 x 25 mL).
- Drying and Concentration: Combine all organic extracts and dry them over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield pure **2-(2,3-dichlorophenyl)acetonitrile**.

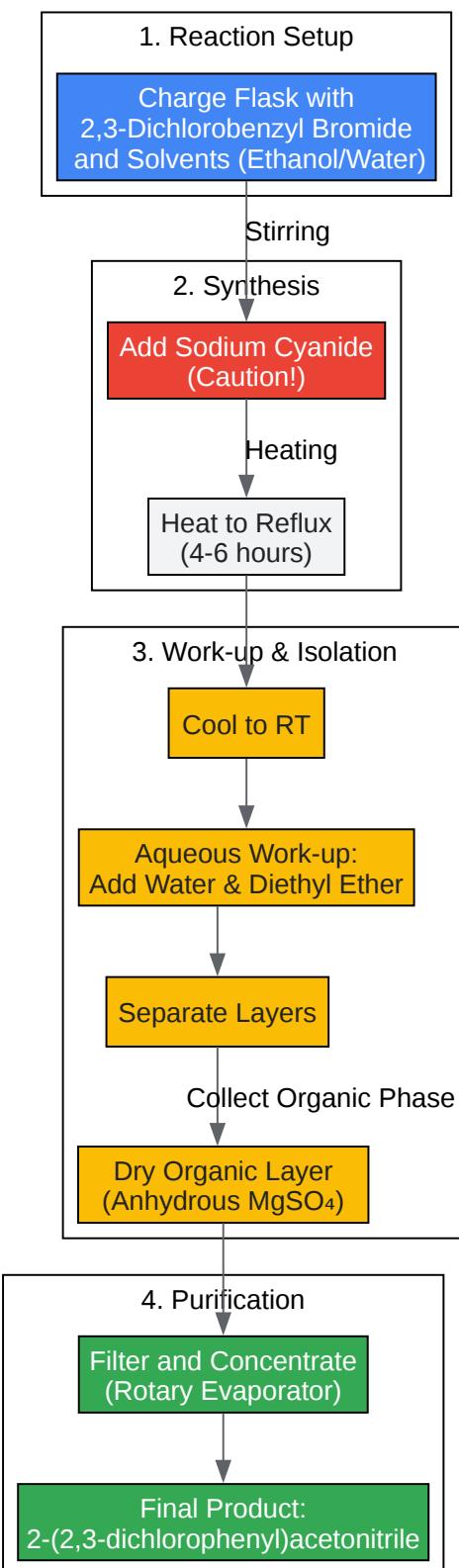
Data Summary

The following table outlines the typical quantitative parameters for this synthesis, based on analogous reactions.[\[1\]](#)

Parameter	Value	Notes
Starting Material	2,3-Dichlorobenzyl Bromide	Can be substituted with 2,3-dichlorobenzyl chloride, though reaction times may be longer.
Reagent	Sodium Cyanide	Potassium cyanide can also be used.
Molar Ratio (Halide:Cyanide)	1:1 to 1:1.2	A slight excess of cyanide can ensure complete conversion.
Solvent System	Ethanol / Water	Aqueous dimethyl sulfoxide (DMSO) is also a viable solvent system for this reaction. [2]
Reaction Temperature	Reflux (~80°C)	-
Reaction Time	4-6 hours	Monitor by TLC for completion.
Typical Yield	85-95%	Yield is dependent on reaction completion and purification efficiency.
Product Purity (after purification)	>98%	Assessed by GC-MS or NMR.

Visualizations

Synthesis Workflow

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Caption: Workflow diagram for the synthesis of **2-(2,3-dichlorophenyl)acetonitrile**.

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References

- 1. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
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